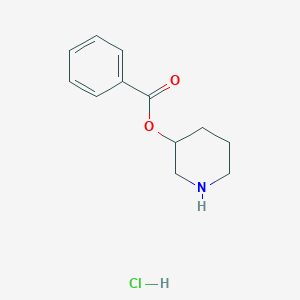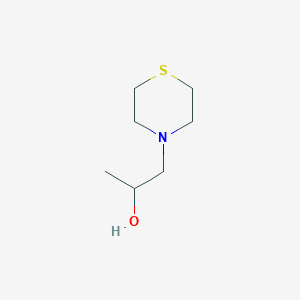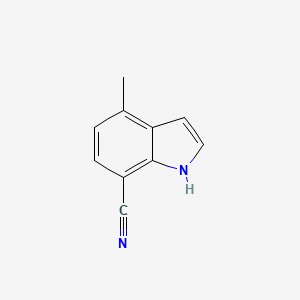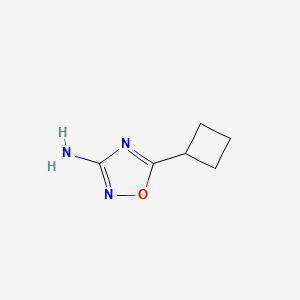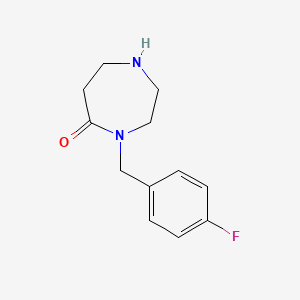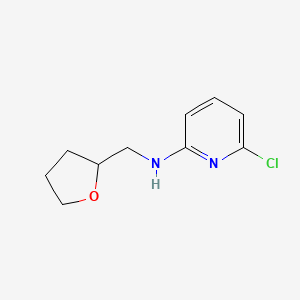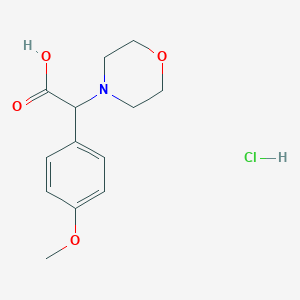
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds Research on 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and its derivatives has primarily focused on the synthesis and characterization of new heterocyclic compounds. A notable example is the work by Abbas et al. (2017), which explored the synthesis of several fused heterocyclic compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of oxadiazole derivatives in creating a variety of heterocyclic compounds with potential for further application in pharmaceuticals and materials science (Abbas, Hussain, & Shakir, 2017).
Crystal Structure Analysis Another significant application is in the field of crystallography. Yu et al. (2002) synthesized compounds containing triarylamine and 2,5-diaryl-1,3,4-oxadiazole units, analyzing their crystal structures through X-ray crystallography. This research provided insights into the molecular configurations and interactions of these compounds, contributing to the understanding of their physical properties and potential applications in electronic materials (Yu, Huang, Zhang, Matsuura, & Meng, 2002).
Antibacterial and Antifungal Activities The antimicrobial potential of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole derivatives has also been explored. Research by Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazole derivatives. These studies highlight the compound's potential in developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).
Pharmacological Applications Pharmacological research, such as the study by Santilli and Morris (1979), synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats. This indicates the potential of oxadiazole derivatives in medicinal chemistry and drug development (Santilli & Morris, 1979).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



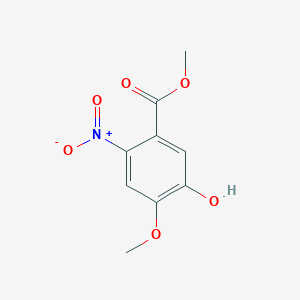
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
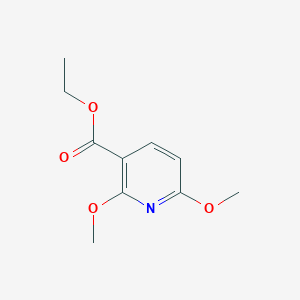
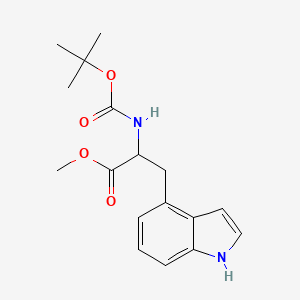
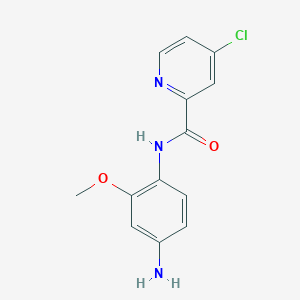
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

